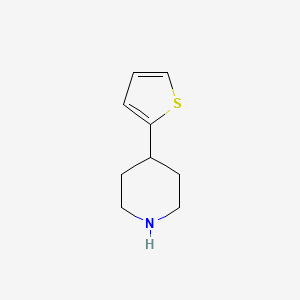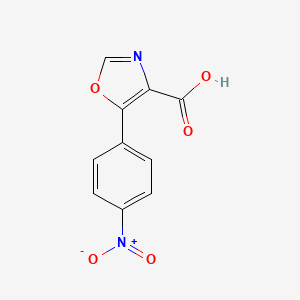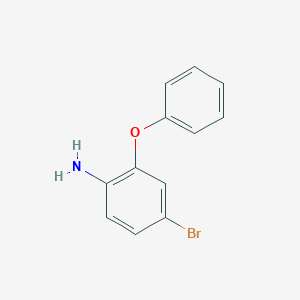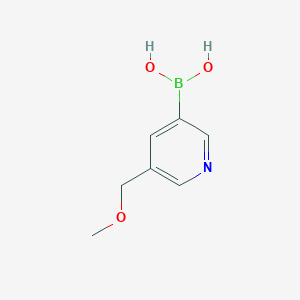![molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2](/img/structure/B1320169.png)
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Quinolines : The boron trifluoride catalyzed 1,4-addition of 2,3-dihydro-5-methylfuran to N-(p-methoxy-benzylidene)-1,4-benzodioxan-6-amine resulted in the synthesis of compounds related to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline. These compounds did not show significant biological activity but contributed to the understanding of heterocyclic quinoline synthesis (Perricone, Elslager, & Worth, 1970).
Antiplasmodial Drug Research : A study on the synthesis of 7H-Indolo[2,3-c]quinoline, which is structurally similar to this compound, suggested that its methylated derivative, Isoneocryptolepine, could be a promising lead compound in searching for new antiplasmodial drugs (Hostyn et al., 2005).
Modulators of Multidrug Resistance : The synthesis of [1,4]dioxino[2,3-c]quinolines was described as helpful tools for three-dimensional quantitative structure-activity relationship studies in the field of modulators of multidrug resistance (Hiessböck & Kratzel, 1999).
Cytotoxicity Studies in Quinolines : In research focused on heterocyclic quinones, derivatives of quinoline compounds, including those structurally similar to this compound, showed varying degrees of cytotoxicity. This research provides insights into the potential medical applications of these compounds (Helissey et al., 1989).
Fluorescent Properties of Quinoxaline Derivatives : The synthesis and study of the fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives demonstrate the application of quinoline derivatives in the field of fluorescence and potentially in imaging technologies (Phadke & Rangnekar, 1989).
Antibacterial and Antifungal Activities : Pyridoquinolones, including compounds similar to this compound, were synthesized and showed varying degrees of antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Patel & Pathak, 2012).
Antioxidant Capacities in Furoquinolines : Synthesis of furoquinoline derivatives and their effects on radical-induced oxidation of DNA point to the role of quinoline derivatives in antioxidant research, which is crucial in the study of aging and degenerative diseases (Wang & Liu, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFYLMSXLVHFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





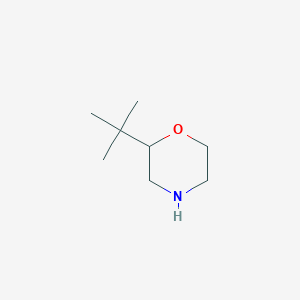
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)


![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
